[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
CAS No.: 92407-99-3
Cat. No.: VC7899516
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92407-99-3 |
|---|---|
| Molecular Formula | C17H16ClNO |
| Molecular Weight | 285.8 g/mol |
| IUPAC Name | [1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol |
| Standard InChI | InChI=1S/C17H16ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3 |
| Standard InChI Key | LAHLJGXIJPJMMB-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol consists of an indole ring system—a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substitutions include:
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2-Chlorobenzyl group: Attached to the nitrogen atom (N1) of the indole, introducing steric bulk and electronic effects from the chlorine atom.
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Methyl group: Positioned at C2 of the indole, influencing ring conformation.
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Hydroxymethyl group: At C3, providing a polar functional group for potential hydrogen bonding .
The IUPAC name, [1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol, reflects these substituents. The Standard InChIKey LAHLJGXIJPJMMB-UHFFFAOYSA-N and SMILES CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO encode its stereochemical details.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.8 g/mol |
| XLogP3 | 3.7 (estimated) |
| Hydrogen Bond Donor Count | 1 (hydroxyl group) |
| Hydrogen Bond Acceptor Count | 2 (N and O atoms) |
Synthesis and Optimization
Core Synthetic Pathway
The primary synthesis route involves the reduction of a ketone precursor, as described by Na et al. (2003) :
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Alkylation: 2-Methyl-1H-indole undergoes N-alkylation with 2-chlorobenzyl chloride to form 1-(2-chlorobenzyl)-2-methyl-1H-indole.
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Formylation: Introduction of a formyl group at C3 via Vilsmeier-Haack reaction yields 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde.
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Reduction: The aldehyde is reduced to the hydroxymethyl derivative using lithium aluminium hydride (LiAlH) in tetrahydrofuran (THF) at 20°C for 30 minutes, achieving a 97% yield .
Reaction Scheme:
Analytical Validation
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Purity: HPLC analysis typically shows >98% purity.
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Spectroscopic Data:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL; THF: 8 mg/mL) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at −20°C for >6 months. Susceptible to oxidation at the hydroxymethyl group under ambient conditions.
Table 2: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 142–144°C (decomposes) |
| Boiling Point | 498.6°C (estimated) |
| LogP (octanol-water) | 3.7 ± 0.3 |
| pKa (hydroxyl) | 9.8 ± 0.2 |
| Compound | IC (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| [1-(2-Chlorobenzyl)-2-methyl...] | Pending | N/A | Hypothesized DNA binding |
| (2-Thiophene-indol-3-yl)methyl | 7.1 ± 0.07 | HCT-116 | S/G2-M arrest, miRNA modulation |
Structural Analogs and SAR Insights
Chlorobenzyl Variants
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[1-(3,4-Dichlorobenzyl)-1H-indol-3-yl]methanol: Higher molecular weight (306.2 g/mol) and increased lipophilicity (LogP 4.2) enhance blood-brain barrier penetration but reduce aqueous solubility.
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1-(2-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione: The dione moiety introduces hydrogen-bonding capacity, altering target selectivity.
Table 4: Analog Comparison
| Compound | Molecular Weight | LogP | Key Feature |
|---|---|---|---|
| [1-(2-Chlorobenzyl)-2-methyl...] | 285.8 | 3.7 | Hydroxymethyl |
| [1-(3,4-Dichlorobenzyl)...] | 306.2 | 4.2 | Dichloro substitution |
| 1-(2-Chlorobenzyl)-5-methyl... | 304.7 | 3.9 | Dione functionalization |
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